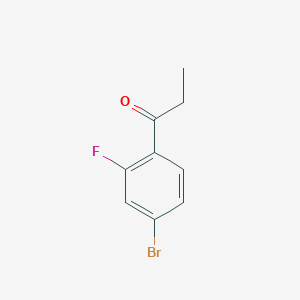
1-(4-Bromo-2-fluorophenyl)propan-1-one
概要
説明
1-(4-Bromo-2-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C9H8BrFO and its molecular weight is 231.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Chalcone Derivatives : The compound has been utilized in the synthesis of chalcone derivatives through Claisen-Schmidt condensation reactions. These derivatives have interesting molecular structures characterized by various spectroscopic techniques, highlighting the compound's role in creating structurally diverse molecules (Salian et al., 2018).
Antimicrobial Activity : Derivatives of 1-(4-Bromo-2-fluorophenyl)propan-1-one have been synthesized and evaluated for their antimicrobial activity. This indicates its potential use in developing new antimicrobial agents (Nagamani et al., 2018).
Intermediate for Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds, showcasing its utility in pharmaceutical chemistry (Wang et al., 2016).
Structural Characterization Techniques : The compound's structure has been characterized using various experimental techniques like FTIR, NMR, and density functional theory. Such studies contribute to our understanding of molecular properties and behaviors (Bhumannavar, 2021).
Chemical Properties and Interactions
Hirshfeld Surface Analysis : Hirshfeld surface analysis has been performed on derivatives, helping in quantifying intermolecular interactions. This analysis provides insights into the crystallography of compounds containing this compound (Atioğlu et al., 2019).
Spectroscopic and Quantum Chemical Analysis : The molecular structure, FT-IR, and NMR studies, along with quantum chemical analysis, have been conducted to understand the electronic properties and structural characteristics of its derivatives (Zaini et al., 2018).
Synthesis of Specialized Compounds
- Synthesis of Nonlinear Optical Materials : It has been used in the synthesis of novel organic nonlinear optical materials, demonstrating its potential in developing advanced photonic and electronic materials (Shruthi et al., 2017).
Safety and Hazards
特性
IUPAC Name |
1-(4-bromo-2-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWRVSQLVIYZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594989 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259750-61-3 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
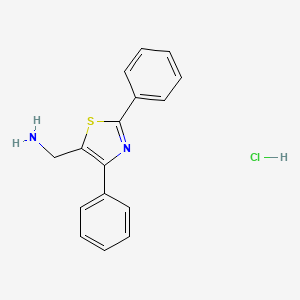



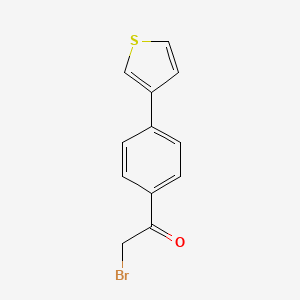
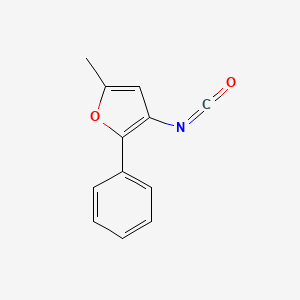
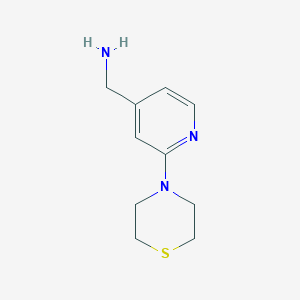


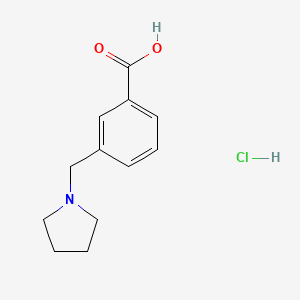
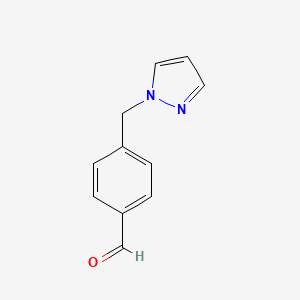
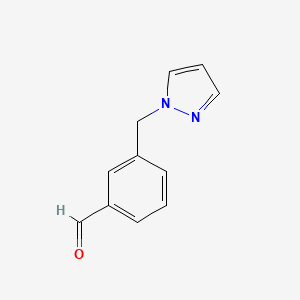
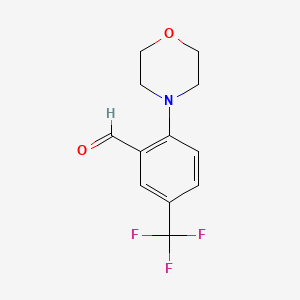
![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1288089.png)
